molecular formula C22H23N5O2 B5372931 N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5372931
M. Wt: 389.4 g/mol
InChI Key: NMVZHJWPBOCOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Triazole Ring: The triazole ring is often introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Coupling with Benzamide: The final step involves coupling the pyrrolidine and triazole intermediates with a benzamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-1H-1,2,4-triazole-5-carboxamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyrrolidine and a triazole ring in the same molecule allows for diverse interactions with biological targets, making it a versatile compound in drug discovery and development.

Properties

IUPAC Name

N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21(26-13-1-2-14-26)12-5-17-3-8-19(9-4-17)25-22(29)18-6-10-20(11-7-18)27-15-23-24-16-27/h3-4,6-11,15-16H,1-2,5,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZHJWPBOCOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.